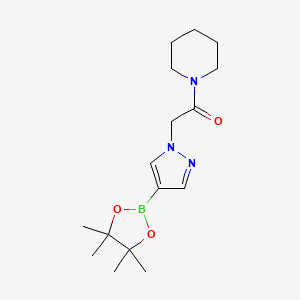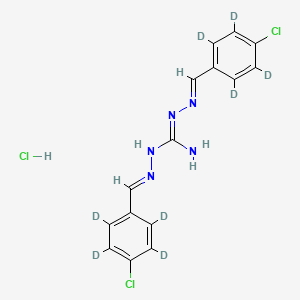
Robenidine-d8 chlorhydrate
Vue d'ensemble
Description
Le chlorhydrate de robénidine est un composé synthétique principalement utilisé comme coccidiostatique, ce qui signifie qu'il est utilisé pour contrôler la coccidiose, une maladie parasitaire affectant le tractus intestinal des animaux, en particulier la volaille . Ce composé est connu pour sa capacité à ralentir la croissance et les cycles de reproduction des parasites coccidiens, réduisant ainsi le fardeau économique causé par cette infection .
Applications De Recherche Scientifique
Robenidine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Robenidine-d8 hydrochloride is identified as a coccidiostat drug . Its primary targets are the coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry, which has shown a significant economic burden .
Mode of Action
Robenidine-d8 hydrochloride slows both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis. Despite the availability of other agents to treat coccidiosis, robenidine has been proven to be effective in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .
Biochemical Pathways
It’s known that the compound disrupts the cell membrane potential . This disruption could potentially affect multiple biochemical pathways within the cell, leading to the slowed growth and reproductive cycles observed in coccidian parasites .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness in treating coccidiosis .
Result of Action
The molecular and cellular effects of Robenidine-d8 hydrochloride’s action primarily involve the disruption of the growth and reproductive cycles of coccidian parasites . This disruption leads to a control of coccidiosis, thereby reducing the economic burden associated with this lethal infection in poultry .
Action Environment
The action, efficacy, and stability of Robenidine-d8 hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness can be maintained by alternating its use with other antimicrobial agents, which helps slow the development of antimicrobial resistance . .
Safety and Hazards
Orientations Futures
An analog of the anticoccidial drug robenidine displays potent bactericidal activity against various bacteria . These findings demonstrate that it represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .
Analyse Biochimique
Biochemical Properties
Robenidine-d8 hydrochloride is known to interact with coccidian parasites, slowing both their growth and reproductive cycles . This interaction is crucial in its role as a coccidiostat drug
Cellular Effects
Robenidine-d8 hydrochloride has been shown to have potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . It is also used to control coccidiosis, a lethal infection in poultry
Molecular Mechanism
It is known to disrupt the cell membrane potential, which can lead to cell death
Temporal Effects in Laboratory Settings
Robenidine-d8 hydrochloride has been analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS) for its stability and degradation . It is capable of distinguishing the intact drug from its degradation products .
Dosage Effects in Animal Models
In a study conducted on Channel catfish (Ictalurus punctatus), Robenidine-d8 hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to assess tissue distribution and elimination of the drug
Metabolic Pathways
The metabolic pathways of Robenidine-d8 hydrochloride involve its major metabolites, 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA)
Transport and Distribution
The transport and distribution of Robenidine-d8 hydrochloride within cells and tissues have been studied in Channel catfish (Ictalurus punctatus)
Méthodes De Préparation
La préparation du chlorhydrate de robénidine implique une réaction de condensation entre le chlorhydrate de 1,3-diaminoguanidine et le p-chlorobenzaldéhyde en présence de méthanol comme solvant . La réaction est effectuée à une température de 45-55 °C, et le pH de la solution est ajusté à 1,5-2 en utilisant de l'acide chlorhydrique dans le méthanol . Le mélange réactionnel est ensuite soumis à un reflux pendant 1 à 2 heures, suivi d'une distillation pour récupérer le méthanol. Le produit est ensuite lavé à l'eau et séché pour obtenir du chlorhydrate de robénidine .
Analyse Des Réactions Chimiques
Le chlorhydrate de robénidine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du chlorhydrate de robénidine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
Le chlorhydrate de robénidine a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le chlorhydrate de robénidine exerce ses effets en perturbant le potentiel de la membrane cellulaire des parasites coccidiens . Cette perturbation entraîne l'inhibition de la croissance et de la reproduction de ces parasites, contrôlant ainsi l'infection . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la membrane cellulaire et diverses enzymes impliquées dans le métabolisme énergétique des parasites .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de robénidine est unique en sa capacité à contrôler la coccidiose en perturbant le potentiel de la membrane cellulaire des parasites coccidiens . Des composés similaires comprennent :
Guanidines : Une classe de composés qui comprend la robénidine et ses analogues.
Hydrazidines : Une autre classe de composés similaires à la robénidine.
Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs cibles et applications spécifiques .
Propriétés
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25875-50-7 | |
| Record name | Robenidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


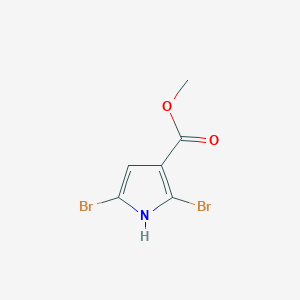
![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)
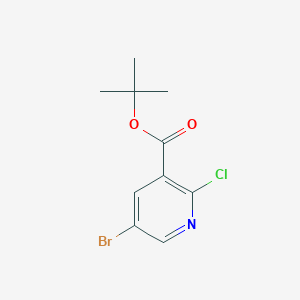
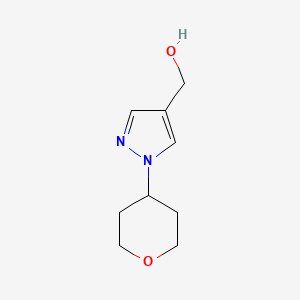
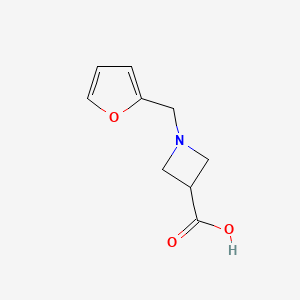
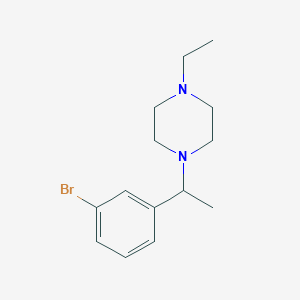
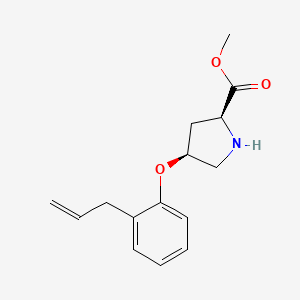
![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)
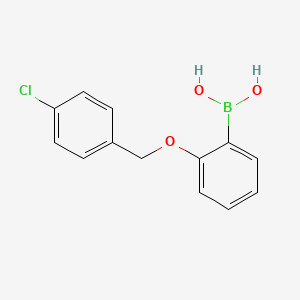
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

